6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride
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Overview
Description
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group in this compound enhances its chemical and metabolic stability, lipophilicity, and binding selectivity, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents and sulfonyl chloride reagents under specific reaction conditions . For example, the reaction can be carried out using trifluoromethyl iodide and a sulfonyl chloride derivative in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Indole-3-carboxylic Acid Derivatives: Formed from oxidation reactions.
Difluoromethyl and Monofluoromethyl Derivatives: Formed from reduction reactions.
Scientific Research Applications
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Used in the development of agrochemicals and materials with improved stability and performance.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)-1H-indole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
6-(trifluoromethyl)-1H-indole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride is unique due to its combination of the trifluoromethyl group and the sulfonyl chloride group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl chloride group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-17(15,16)8-4-14-7-3-5(9(11,12)13)1-2-6(7)8/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAJYBDUZVFIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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